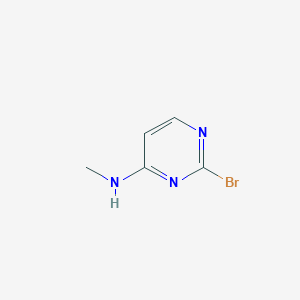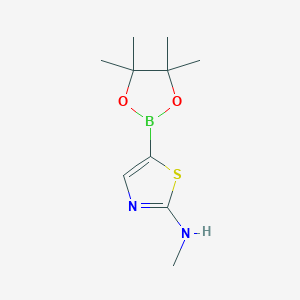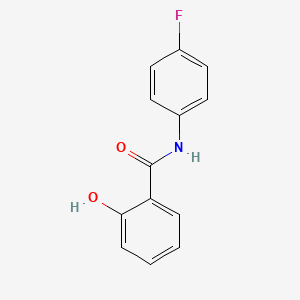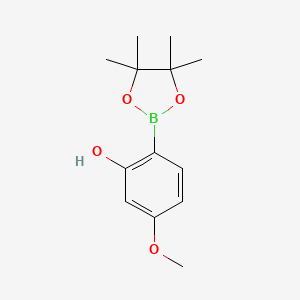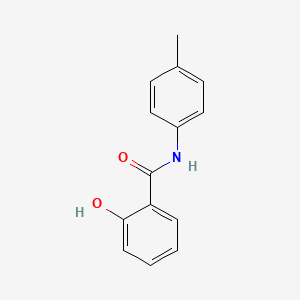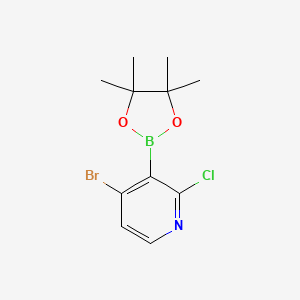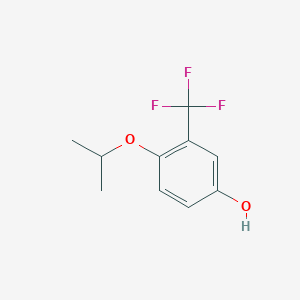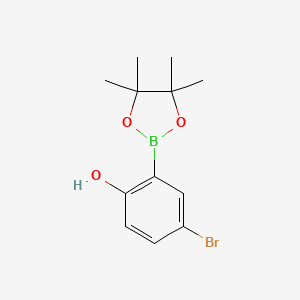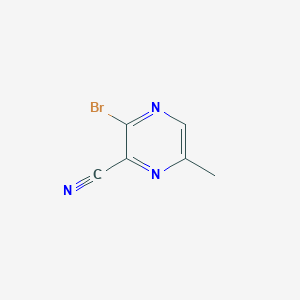
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound that is an intermediate with both phenol and borate functional groups . It has a molecular formula of C11H15BBrNO2 and a molecular weight of 283.96 .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry . Single crystals of these compounds have been measured by X-ray diffraction and subjected to crystallographic and conformational analyses . The molecular structures are further calculated using Density Functional Theory (DFT), which were compared with the X-ray diffraction value .Physical And Chemical Properties Analysis
The compound is a solid at 20°C . The compound has a melting point of 130.0 134.0 °C and is soluble in toluene .科学的研究の応用
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoltramethyl-1,3,2-dioxaborolane is used in a variety of scientific research applications. It has been used in the synthesis of various organic compounds, such as amides, esters, and lactones. It has also been used in the synthesis of polymers, such as poly(ethylene glycol) and poly(vinyl alcohol). In addition, it has been used to study the structure-activity relationship of organic molecules, as well as the mechanism of action of various drugs.
作用機序
Target of Action
Boronic acids and their derivatives, such as this compound, are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting a broad range of potential targets .
Mode of Action
Boronic acids and their derivatives are known to interact with their targets through covalent bonding . The boron atom forms reversible covalent bonds with biological molecules, which can lead to changes in the target’s function .
Biochemical Pathways
Boronic acids and their derivatives are often used in the synthesis of pharmaceuticals and fine chemicals, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, the presence of transporters, and their potential to form reversible covalent bonds .
Result of Action
The ability of boronic acids and their derivatives to form reversible covalent bonds with biological molecules can lead to changes in the function of these molecules .
Action Environment
Factors such as ph and temperature can influence the reactivity of boronic acids and their derivatives .
実験室実験の利点と制限
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoltramethyl-1,3,2-dioxaborolane has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, making it a convenient reagent for laboratory experiments. Another advantage is that it is relatively stable and can be stored for long periods of time. However, it is also relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are a number of potential future directions for 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoltramethyl-1,3,2-dioxaborolane research. One potential direction is the development of new synthetic methods for the production of the molecule. Another potential direction is the investigation of the biochemical and physiological effects of the molecule on various cell types. Additionally, further research could be conducted on the mechanism of action of the molecule and its potential applications in drug discovery. Finally, research could be conducted to explore potential uses of 2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoltramethyl-1,3,2-dioxaborolane in other fields, such as materials science and nanotechnology.
合成法
2-Bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoltramethyl-1,3,2-dioxaborolane is synthesized using a two-step procedure. The first step involves the reaction of 2-bromophenol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to form 2-bromo-6-tetramethyl-1,3,2-dioxaborolane. The second step involves the reaction of 2-bromo-6-tetramethyl-1,3,2-dioxaborolane with a base, such as sodium hydroxide, to form the desired product.
Safety and Hazards
特性
IUPAC Name |
2-bromo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BBrO3/c1-11(2)12(3,4)17-13(16-11)8-6-5-7-9(14)10(8)15/h5-7,15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPSUEFOXBHBNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BBrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



